UGGT Inhibition: 7- vs. 5-Substituted Morpholine Pharmacophore
The 5-[(morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q) has been shown to inhibit the ER glycoprotein folding quality control checkpoint enzyme UGGT with a binding affinity (Kd) of 47 μM in vitro. The target compound relocates the morpholinomethyl group to position 7 and adds a 4-chlorophenyl substituent on the linking carbon. While direct UGGT data for the target compound is not publicly available, structure-activity relationship (SAR) from the 5M-8OH-Q study indicates that the morpholine 'WY' motif interaction is highly sensitive to substitution position, and the added chlorophenyl group introduces a steric and hydrophobic element predicted to modulate both affinity and selectivity for UGGT isoforms. This represents a class-level inference: moving the morpholine from position 5 to position 7 and adding a chlorophenyl group creates a distinct pharmacophore with potentially altered UGGT inhibition profile [1].
| Evidence Dimension | UGGT (CtUGGTGT24) binding affinity |
|---|---|
| Target Compound Data | No public data; predicted altered Kd |
| Comparator Or Baseline | 5-[(morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q): Kd = 47 μM |
| Quantified Difference | Not calculable; structural difference: morpholine at 7-position with 4-Cl-phenyl vs. morpholine at 5-position without phenyl |
| Conditions | In vitro ligand-enhanced fluorescence assay (5M-8OH-Q); in cellula inhibition of human UGGT1/UGGT2 at >750 μM |
Why This Matters
For programs targeting UGGT modulation, the 7-substituted scaffold offers a distinct starting point for optimizing affinity and isoform selectivity beyond the 5-substituted series.
- [1] Guerriero, C. et al. A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. iScience 26, 107919 (2023). View Source
